molecular formula C21H26I2N4 B12579283 1,1'-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide CAS No. 185618-74-0

1,1'-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide

Cat. No.: B12579283
CAS No.: 185618-74-0
M. Wt: 588.3 g/mol
InChI Key: XVBXQIJWVASCJI-UHFFFAOYSA-L
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Description

1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two 4-cyanopyridin-1-ium groups linked by a nonane-1,9-diyl chain and counterbalanced by two iodide ions

Preparation Methods

The synthesis of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide typically involves the reaction of 4-cyanopyridine with 1,9-diiodononane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-cyanopyridine+1,9-diiodononane1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide\text{4-cyanopyridine} + \text{1,9-diiodononane} \rightarrow \text{1,1'-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide} 4-cyanopyridine+1,9-diiodononane→1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ions can be substituted with other anions such as chloride, bromide, or nitrate under appropriate conditions.

    Reduction Reactions: The 4-cyanopyridin-1-ium groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound may be used in studies involving ion channels and receptors due to its structural similarity to certain biologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide involves its interaction with molecular targets such as ion channels or receptors. The compound’s pyridinium groups can interact with negatively charged sites on proteins or other biomolecules, potentially modulating their activity. The nonane-1,9-diyl chain provides a flexible linker that allows the compound to adopt various conformations, facilitating its binding to different targets.

Comparison with Similar Compounds

1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can be compared with other similar compounds, such as:

    1,1’-(Hexane-1,6-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a shorter linker chain, which may affect its binding properties and reactivity.

    1,1’-(Propane-1,3-diyl)bis(4-cyanopyridin-1-ium) diiodide: With an even shorter linker, this compound may have different steric and electronic properties compared to the nonane derivative.

    1,1’-(Decane-1,10-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a longer linker chain, which may influence its flexibility and ability to interact with molecular targets.

The uniqueness of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide lies in its specific linker length, which provides a balance between flexibility and rigidity, potentially enhancing its binding affinity and selectivity for certain targets.

Properties

CAS No.

185618-74-0

Molecular Formula

C21H26I2N4

Molecular Weight

588.3 g/mol

IUPAC Name

1-[9-(4-cyanopyridin-1-ium-1-yl)nonyl]pyridin-1-ium-4-carbonitrile;diiodide

InChI

InChI=1S/C21H26N4.2HI/c22-18-20-8-14-24(15-9-20)12-6-4-2-1-3-5-7-13-25-16-10-21(19-23)11-17-25;;/h8-11,14-17H,1-7,12-13H2;2*1H/q+2;;/p-2

InChI Key

XVBXQIJWVASCJI-UHFFFAOYSA-L

Canonical SMILES

C1=C[N+](=CC=C1C#N)CCCCCCCCC[N+]2=CC=C(C=C2)C#N.[I-].[I-]

Origin of Product

United States

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